molecular formula C12H9BrFNO2 B5813669 5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide

Cat. No.: B5813669
M. Wt: 298.11 g/mol
InChI Key: LXNJOUPALVGJNI-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a fluorophenylmethyl group attached to the nitrogen atom of the carboxamide group

Properties

IUPAC Name

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNJOUPALVGJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Carboxamide: The brominated furan is then reacted with an appropriate amine, such as 2-fluorobenzylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can lead to different functionalized furan compounds.

Scientific Research Applications

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study the interactions with various biomolecules.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methyl-2-pentene: Another brominated furan derivative with different substituents.

    1-bromo-5-fluoro-2-nitrobenzene: A compound with similar halogenation but different functional groups.

Uniqueness

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide is unique due to the combination of the bromine atom, the furan ring, and the fluorophenylmethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

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